What is the chemical structure of Lepimectin A4?
What is the chemical structure of Lepimectin A4?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to Lepimectin (B14126232) A4.
Chemical Structure and Identification
Lepimectin A4 is a synthetic macrocyclic lactone and a primary component of the insecticide lepimectin.[1][2][3] Lepimectin is typically a mixture of Lepimectin A3 and Lepimectin A4.[4] The fundamental structure of Lepimectin A4 is derived from milbemycin.[5]
The definitive chemical structure of Lepimectin A4 is presented below:
Source: PubChem CID 139033095[6]
Table 1: Chemical Identifiers for Lepimectin A4
| Identifier | Value | Source(s) |
| IUPAC Name | [(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate | [6] |
| CAS Number | 171249-05-1 | [1] |
| SMILES | CC[C@@H]1--INVALID-LINK--C/C=C(/--INVALID-LINK--C)C(=O)O3)O)C)OC(=O)/C(=N/OC)/C6=CC=CC=C6)\C">C@HC | [6] |
| InChI Key | HICUREFSAIZXFQ-CAEDSYAOSA-N | [1][6] |
Physicochemical Properties
A summary of the key physicochemical properties of Lepimectin A4 is provided in the table below. This data is essential for formulation development, analytical method design, and toxicological studies.
Table 2: Physicochemical Data for Lepimectin A4
| Property | Value | Source(s) |
| Molecular Formula | C41H53NO10 | [1][2][6] |
| Molecular Weight | 719.9 g/mol | [2][3][6] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [2][3][7] |
| Solubility | Soluble in Ethanol, Methanol, DMSO, and Dimethylformamide (DMF) | [2][3] |
| Storage Temperature | -20°C | [2][3] |
| Stability | ≥ 4 years | [2][3] |
Mechanism of Action: Signaling Pathway
Lepimectin A4 exerts its insecticidal, acaricidal, and nematocidal effects by acting as an allosteric modulator of glutamate-gated chloride channels (GluCls).[4][5][8] These channels are critical to the nervous systems of many invertebrates.[9][10][11] The binding of Lepimectin A4 to GluCls leads to an irreversible opening of the channel, causing a continuous influx of chloride ions into the nerve and muscle cells.[5][12] This sustained influx results in hyperpolarization of the cell membrane, which in turn leads to paralysis and ultimately the death of the organism.[5][9]
Caption: Mechanism of action of Lepimectin A4 on glutamate-gated chloride channels.
Experimental Protocols
Synthesis of Lepimectin A4
A method for the preparation of Lepimectin A4 has been described in patent literature.[8][13] The process involves the esterification of a milbemycin derivative with 2-methoxyiminophenylacetic acid, followed by a reduction step.
Protocol: Synthesis of 13-(α-methoxyiminophenylacetoxy) Milbemycin A4
-
Preparation of 2-methoxyiminophenylacetic acid:
-
Dissolve 53.6g of ethyl 2-methoxyiminophenylacetate in 500mL of a 1:1 mixture of tetrahydrofuran (B95107) and water.
-
Slowly add 15mL of lithium hydroxide (B78521) monohydrate and stir at 25°C for 5 hours.
-
Neutralize the reaction mixture to a neutral pH with 10M Hydrochloric acid.
-
Extract the product with ethyl acetate (B1210297) (3 x 300mL).
-
Wash the combined organic layers with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the resulting 2-methoxyiminophenylacetic acid by silica (B1680970) gel column chromatography using an eluent of ethyl acetate:petroleum ether (2:3 v/v).[13]
-
-
Esterification and Reduction:
-
The synthesis starts with 15-hydroxy-5-ketomilbemycin A4.
-
This starting material undergoes catalytic rearrangement and esterification with the prepared 2-methoxyiminophenylacetic acid to yield 13-(α-methoxyiminophenylacetoxy)-5-ketone-milbemycin A4.
-
The ketone at the 5-position is then reduced to a hydroxyl group to obtain the final product, 13-(α-methoxyiminophenylacetoxy) Milbemycin A4 (Lepimectin A4).[13]
-
Analytical Quantification of Lepimectin Residues
A validated method for the determination of lepimectin residues in agricultural commodities has been developed using High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PAD).[14][15]
Protocol: Quantification by HPLC-PAD
-
Sample Extraction:
-
Extract lepimectin residues from the sample matrix using methanol.
-
Partition the extract with dichloromethane.
-
-
Purification:
-
Analysis:
-
Detect and quantify the purified samples using an HPLC-PAD system.
-
-
Method Validation Parameters:
Caption: Workflow for the analytical quantification of Lepimectin residues.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Lepimectin [sitem.herts.ac.uk]
- 5. Buy Lepimectin | 863549-51-3 [smolecule.com]
- 6. Lepimectin A4 | C41H53NO10 | CID 139033095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. bioaustralis.com [bioaustralis.com]
- 9. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 10. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AOP-Wiki [aopwiki.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2020108146A1 - Preparation method for lepimectin, and intermediate thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
